molecular formula C6H14ClNO B1432279 N-ethyloxolan-3-amine hydrochloride CAS No. 1292369-57-3

N-ethyloxolan-3-amine hydrochloride

Cat. No.: B1432279
CAS No.: 1292369-57-3
M. Wt: 151.63 g/mol
InChI Key: HAVQHBDMAJWCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyloxolan-3-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO It is a hydrochloride salt of N-ethyloxolan-3-amine, which is a derivative of oxolane (tetrahydrofuran) with an ethylamine group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyloxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction where oxolane is reacted with ethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-ethyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry: N-ethyloxolan-3-amine hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its pharmacological properties and its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-ethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethylamine group in the molecule is responsible for its reactivity and ability to form hydrogen bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • N-methyloxolan-3-amine hydrochloride
  • N-propyloxolan-3-amine hydrochloride
  • N-butyloxolan-3-amine hydrochloride

Comparison: N-ethyloxolan-3-amine hydrochloride is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. The length and nature of the alkyl chain in similar compounds can significantly influence their reactivity, solubility, and interaction with biological targets. This compound, with its ethyl group, offers a balance of reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-ethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVQHBDMAJWCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyloxolan-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethyloxolan-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-ethyloxolan-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-ethyloxolan-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-ethyloxolan-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-ethyloxolan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.